molecular formula C14H15Cl2N7 B8484485 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitriledihydrochloride

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitriledihydrochloride

Cat. No.: B8484485
M. Wt: 352.2 g/mol
InChI Key: OJFGPWMRGJSJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitriledihydrochloride is a useful research compound. Its molecular formula is C14H15Cl2N7 and its molecular weight is 352.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15Cl2N7

Molecular Weight

352.2 g/mol

IUPAC Name

2-[3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;dihydrochloride

InChI

InChI=1S/C14H13N7.2ClH/c15-3-2-14(7-16-8-14)21-6-10(5-20-21)12-11-1-4-17-13(11)19-9-18-12;;/h1,4-6,9,16H,2,7-8H2,(H,17,18,19);2*1H

InChI Key

OJFGPWMRGJSJAO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0.5-L flask equipped with a nitrogen inlet, a thermocouple, an additional funnel, and a mechanical stirrer were added tert-butyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyanomethyl)azetidine-1-carboxylate (5, 15 g, 39.5 mmol), water (7.5 mL, 416 mmol) and dichloromethane (75 mL) at room temperature. The mixture was stirred at room temperature to generate a suspension. To the suspension was added a solution of 5 M hydrogen chloride (HCl) in isopropanol (55 mL, 275 mmol, 7.0 equiv) in 5 minutes. The resulting reaction mixture was then heated to gentle reflux and maintained at reflux for 3-4 hours. After the reaction was completed as monitored by HPLC, tert-butyl methyl ether (TBME, 45 mL) was added to the reaction suspension. The mixture was gradually cooled to room temperature, and stirred for an additional one hour. The solids were collected by filtration, washed with tert-butyl methyl ether (TBME, 45 mL) and dried under vacuum at 50° C. with nitrogen sweeping to constant weight to afford 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride salt (6, 13.6 g, 13.9 g theoretical, 98%) as an off-white to light yellow solid. For 6: 1H NMR (400 MHz, D2O) δ 8.96 (s, 1H), 8.81 (s, 1H), 8.49 (s, 1H), 7.78 (d, J=3.8 Hz, 1H), 7.09 (d, J=3.7 Hz, 1H), 4.93 (d, J=12.8 Hz, 2H), 4.74 (d, J=12.5 Hz, 2H), 3.74 (s, 2H) ppm; 13C NMR (101 MHz, D2O) δ 151.35, 143.75, 143.33, 141.33, 132.03, 131.97, 115.90, 114.54, 113.85, 103.18, 59.72, 54.45 (2C), 27.02 ppm; C14H15Cl2N7 (C14H13N7 for free base, MW 279.30), LCMS (EI) m/e 280 (M++H).
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three

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